2-(2-Propynyloxy)-1-naphthaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

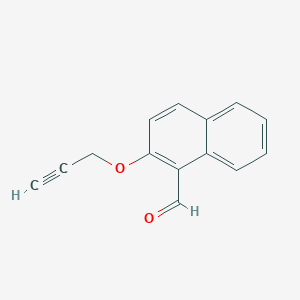

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-prop-2-ynoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBARMTULNYTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366457 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58758-48-8 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Alkylation Reactions for Precursor Synthesis

The core of the synthesis lies in the alkylation of a hydroxyl-containing naphthaldehyde. This transformation is a specific type of O-alkylation where the hydrogen of a hydroxyl group is replaced by a propargyl group.

Nucleophilic Substitution of Naphthols with Propargyl Bromide

A primary and effective method for synthesizing 2-(2-Propynyloxy)-1-naphthaldehyde is the nucleophilic substitution reaction between a naphthol derivative and propargyl bromide. researchgate.net This reaction follows the general principles of Williamson ether synthesis.

The direct reaction of 2-hydroxynaphthalene-1-carbaldehyde with propargyl bromide serves as a key synthetic route. researchgate.net In this process, the hydroxyl group of the naphthaldehyde acts as a nucleophile, attacking the electrophilic carbon of the propargyl bromide and displacing the bromide ion. This results in the formation of the desired ether linkage. The presence of an electron-withdrawing group, such as the carbonyl group on the naphthaldehyde, can facilitate the reaction by increasing the acidity of the hydroxyl proton, thereby promoting the formation of the reactive nucleophile. researchgate.netepa.gov

The success of the alkylation is highly dependent on the reaction environment, specifically the choice of base and solvent.

Basic Conditions: The presence of a base is crucial for deprotonating the hydroxyl group of the 2-hydroxynaphthalene-1-carbaldehyde to form the more nucleophilic naphtholate anion. nih.gov Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). researchgate.net The choice of base can influence the reaction rate and yield. For instance, in some O-propargylation reactions, sodium carbonate has been used. nih.gov

Solvents: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile. Aprotic polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed. nih.gov These solvents can help to solvate the cation of the base, leaving the naphtholate anion more exposed and reactive. In some cases, reactions have been successfully carried out in aqueous micellar media, which can enhance reaction rates by concentrating the organic substrates. researchgate.net

Table 1: Influence of Bases and Solvents on O-Alkylation

| Base | Solvent | Outcome |

| Potassium Carbonate (K₂CO₃) | Aqueous Micellar Media | Good yield of the O-alkylated product. researchgate.net |

| Sodium Carbonate | Dimethylformamide (DMF) | O-propargyl derivative obtained. nih.gov |

To maximize the yield and efficiency of the synthesis, several reaction parameters must be optimized.

Temperature: The reaction temperature can significantly impact the rate of reaction. While some procedures are conducted at room temperature, others may require heating to facilitate the reaction. nih.gov

Time: The duration of the reaction is another critical factor. The reaction is typically monitored until completion, which can range from a few hours to a full day, depending on the specific conditions. researchgate.netnih.gov

Stoichiometry: The molar ratio of the reactants, including the naphthaldehyde, propargyl bromide, and base, must be carefully controlled to ensure complete conversion and minimize side reactions.

Utilization of 2-Hydroxy-1-naphthaldehyde (B42665) as Starting Material

The readily available and commercially accessible compound, 2-hydroxy-1-naphthaldehyde, is the cornerstone for the synthesis of this compound. epa.govresearchgate.netorgsyn.orgnbinno.com Its unique structure, featuring both a hydroxyl group and an aldehyde function on a naphthalene (B1677914) core, makes it an ideal precursor. researchgate.netnbinno.com The hydroxyl group provides the site for the crucial O-alkylation reaction.

The initial and pivotal step in the synthesis is the deprotonation of the hydroxyl group of 2-hydroxy-1-naphthaldehyde. This is achieved by treating the starting material with a suitable base. nih.gov The base abstracts the acidic proton from the hydroxyl group, leading to the formation of a naphtholate ion. nih.gov This anion is a potent nucleophile, poised to react with the electrophilic propargyl bromide. The stability of this intermediate can be influenced by the presence of the adjacent aldehyde group. researchgate.netepa.gov

General Synthetic Approaches for this compound

The synthesis of this compound is primarily accomplished through an O-alkylation reaction. This involves the coupling of a naphthyl compound with a propargyl group.

The established synthetic route for this compound is a targeted, multi-step process. The core of this synthesis is the Williamson ether synthesis, a well-established method for forming ethers.

The process begins with the commercially available precursor, 2-hydroxy-1-naphthaldehyde. researchgate.net This compound serves as the naphthalene backbone and the source of the hydroxyl group for the subsequent etherification. The key reaction involves the alkylation of the hydroxyl group of 2-hydroxy-1-naphthaldehyde with propargyl bromide. epa.gov

To facilitate this reaction, a base is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. A commonly used base for this purpose is potassium carbonate (K₂CO₃). epa.gov The resulting naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide and displacing the bromide ion to form the desired ether linkage. The final product is this compound.

This synthetic design is valued for its directness and utilization of readily accessible starting materials. epa.gov

Achieving a high yield of a pure product is a central goal in chemical synthesis. For this compound, specific strategies have been developed to maximize the output. One of the most effective methods involves the use of micellar catalysis. epa.gov

In a micellar solution, surfactant molecules aggregate to form micelles, which possess a hydrophobic core and a hydrophilic exterior. This environment can significantly accelerate reaction rates and improve yields for reactions involving organic substrates in aqueous media. epa.gov For the synthesis of this compound, conducting the reaction in a micellar medium has been shown to increase the product yield substantially—reportedly by a factor of ten—while also reducing the required reaction time by two and a half hours compared to the reaction without micelles. epa.gov The micelles effectively concentrate the organic reactants (2-hydroxy-1-naphthaldehyde and propargyl bromide), facilitating more efficient collisions and thus enhancing the reaction rate. epa.gov

Furthermore, the presence of an electron-withdrawing group, such as the aldehyde group in the starting material, aids in stabilizing the phenoxide ion intermediate, which in turn favors the formation of the final product. epa.gov General principles of yield optimization, such as using high-purity starting materials, also contribute to achieving a good yield. researchgate.netorgsyn.org

| Parameter | Condition | Effect on Yield |

| Catalysis | Micellar Catalysis | Increases yield significantly, reduces reaction time. epa.gov |

| Reactant | 2-hydroxy-1-naphthaldehyde | Electron-withdrawing aldehyde group stabilizes intermediate, favoring product formation. epa.gov |

| Base | K₂CO₃ | Facilitates the formation of the nucleophilic phenoxide ion. epa.gov |

Purification and Isolation Techniques

Following the synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. Standard laboratory techniques such as crystallization and chromatography are employed to isolate pure this compound. The compound is a crystalline solid with a melting point reported to be between 108-112°C. lookchem.com

Crystallization Methods

Crystallization is a primary technique for purifying solid organic compounds. The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. For naphthaldehyde derivatives, recrystallization is a common and effective purification method.

The selection of an appropriate solvent is critical. For instance, the precursor 2-hydroxy-1-naphthaldehyde can be effectively purified by recrystallization from ethanol (B145695). orgsyn.org For other complex naphthaldehyde derivatives, a mixed solvent system, such as diethyl ether and hexane (B92381), has been successfully used. google.com The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities behind in the solution. The resulting crystals are then separated by filtration. The specific choice of solvent or solvent system for this compound would depend on its solubility profile, but methods using solvents like ethanol or ether/hexane mixtures are standard approaches. orgsyn.orggoogle.com The phenomenon of solvent-dependent crystallization, where different solvents can yield different crystal forms (polymorphs), is also a consideration in the purification of related naphthalene compounds. researchgate.net

Adsorptive Chromatography (e.g., Silica (B1680970) Gel)

Adsorptive chromatography, particularly column chromatography using silica gel as the stationary phase, is a powerful and widely used technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase.

While specific, detailed protocols for the silica gel chromatography of this compound are not extensively published, it is a standard and expected purification step for a compound of this type. The compound, being moderately polar due to the ether and aldehyde functional groups, would adsorb to the polar silica gel. A solvent system (eluent or mobile phase) of appropriate polarity, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be used.

By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively desorbed and eluted from the column. Less polar impurities would travel down the column faster, while the more polar desired product would elute later. Fractions are collected and analyzed (for example, by thin-layer chromatography) to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) provide a robust framework for analyzing molecular orbitals and electron distribution, which are key to understanding chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For 2-(2-Propynyloxy)-1-naphthaldehyde, the HOMO is expected to be located primarily on the electron-rich naphthalene (B1677914) ring and the oxygen atom of the propynyloxy (B15346420) group, reflecting its electron-donating potential. Conversely, the LUMO is likely centered on the electron-withdrawing aldehyde group (-CHO). tandfonline.com This distribution means that the compound can act as a nucleophile (donating electrons from its HOMO) in reactions with suitable electrophiles, or as an electrophile (accepting electrons into its LUMO) at the aldehyde carbon in reactions with nucleophiles. The interaction between these frontier orbitals governs the pathways of reactions such as cycloadditions and nucleophilic additions. acs.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. oregonstate.edutandfonline.com DFT calculations, often using functionals like B3LYP or M06 with various basis sets (e.g., 6-311+G(d,p)), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netrsc.org

For derivatives of the closely related 2-hydroxy-1-naphthaldehyde (B42665), DFT studies have been successfully employed to calculate electronic parameters. acs.org These studies provide a model for how this compound would be analyzed. DFT calculations would reveal the distribution of electron density, showing the electron-donating character of the propynyloxy ether group and the electron-withdrawing nature of the naphthaldehyde system. The electrostatic potential surface mapped by DFT would highlight the nucleophilic (negative potential) and electrophilic (positive potential) sites, confirming the reactivity patterns predicted by FMO theory.

A detailed Frontier Molecular Orbital (FMO) analysis provides quantitative data on reactivity. tandfonline.com The energies of the HOMO and LUMO and their energy gap (ΔE) are key parameters derived from these calculations. While specific data for this compound is not available, analysis of related 2-hydroxy-1-naphthaldehyde derivatives provides valuable comparative insights. tandfonline.comrsc.org

For instance, studies on barbiturate (B1230296) derivatives of 2-hydroxy-1-naphthaldehyde show HOMO-LUMO energy gaps ranging from 3.643 eV to 3.822 eV. tandfonline.com Another study on imine derivatives of the same parent compound reported energy gaps of around 4.6 eV. researchgate.netacs.org These values suggest significant electronic stability, but with defined pathways for reactivity. The specific propynyloxy group, with its terminal alkyne, would introduce unique electronic features, likely influencing the HOMO-LUMO gap and providing an additional reactive site.

Table 1: FMO Data for Related Naphthaldehyde Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 5-(2-hydroxynaphthalen-1-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | -6.096 | -2.274 | 3.822 | tandfonline.com |

| 5-(2-hydroxynaphthalen-1-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | -6.216 | -2.401 | 3.815 | tandfonline.com |

| 5-(2-hydroxynaphthalen-1-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | -6.098 | -2.455 | 3.643 | tandfonline.com |

| (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate (DSPIN) | -5.91 | -1.31 | 4.60 | researchgate.netacs.org |

| (E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate (ACPIN) | -5.76 | -1.01 | 4.75 | researchgate.netacs.org |

Molecular Dynamics Simulations (if applicable)

To date, specific molecular dynamics (MD) simulations for this compound have not been prominently featured in scientific literature. However, MD simulations represent a powerful tool for studying the dynamic behavior of molecules over time.

If applied, MD simulations could provide crucial insights into the conformational flexibility of the propynyloxy side chain. This is particularly relevant as the orientation of this chain could influence the molecule's interaction with its environment, such as solvents or biological receptors. Simulations could model how the molecule behaves in different solvents, which is a known application of MD for related compounds like 2-(propargyloxy)naphthalene, where it was used to analyze the effect of solvent polarity on reaction kinetics. Furthermore, MD could be used to simulate the docking of this compound into the active site of an enzyme, predicting binding affinities and modes of interaction, which is essential for drug design.

Theoretical Predictions of Reactivity and Selectivity

Based on the computational principles discussed, several predictions can be made about the reactivity and selectivity of this compound.

Nucleophilic Addition: The aldehyde carbon is highly electrophilic due to the oxygen's electronegativity and the electron-withdrawing effect of the naphthalene ring. It is the primary site for nucleophilic attack, for example, in Grignard reactions or the formation of imines.

Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution. The directing effects of the substituents are crucial here. The -CHO group is a deactivating meta-director, while the -O-CH₂-C≡CH group is an activating ortho-, para-director. The interplay between these two groups would dictate the regioselectivity of reactions like nitration or halogenation. DFT calculations on related systems suggest that electron-rich regions on the naphthalene ring are preferential sites for substitution.

Reactivity of the Alkyne: The terminal alkyne of the propynyloxy group is a highly versatile functional group. It is predicted to be reactive in various transformations, most notably in copper- or ruthenium-catalyzed "click chemistry" (e.g., azide-alkyne cycloadditions) to form triazoles. This reactive handle makes the molecule a useful building block for synthesizing more complex structures.

Applications in Advanced Materials and Functional Systems

Chemo- and Biosensors

Chemosensors are molecules of abiotic origin designed to selectively bind a specific analyte, resulting in a measurable signal. When the recognition process is based on a biological molecule or system, they are termed biosensors. Fluorescent chemosensors, in particular, have garnered significant attention due to their high sensitivity, rapid response times, and the ability to provide real-time detection, often visually. The core of such a sensor typically consists of a fluorophore (the signaling unit) linked to a receptor (the binding unit). Derivatives of 2-(2-Propynyloxy)-1-naphthaldehyde, and more broadly the 2-hydroxy-1-naphthaldehyde (B42665) family, serve as an exemplary foundation for these systems.

Design and Synthesis of Fluorescent Chemosensors

The design of fluorescent chemosensors based on this scaffold often involves a straightforward synthetic strategy. The most common approach is the condensation reaction between the aldehyde group of 2-hydroxy-1-naphthaldehyde and a primary amine of a chosen receptor unit. This reaction forms a Schiff base (an imine, -C=N-), linking the naphthaldehyde fluorophore to a binding site tailored for a specific analyte. This modular approach allows for the creation of a diverse library of sensors for various ions and molecules. For instance, a fluorescent probe for Zn²⁺ was synthesized via a Schiff base reaction between 2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide. nih.govresearchgate.net Similarly, a sensor for Cu²⁺ and Pd²⁺ was prepared by reacting 2-hydroxy-1-naphthaldehyde with a hydrazine derivative. researchgate.net The introduction of a propynyloxy (B15346420) group, as in this compound, provides a terminal alkyne handle. This functional group is highly valuable for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," enabling the attachment of the naphthaldehyde unit to more complex structures or solid supports.

2-Hydroxy-1-naphthaldehyde is an exceptionally versatile and effective building block for the development of fluorescent chemosensors. rsc.org Its utility stems from its inherent photophysical properties. The naphthalene (B1677914) ring system is a rigid, planar, and extensively π-conjugated fluorophore, which leads to high quantum yields and excellent photostability.

The key structural feature is the presence of a hydroxyl (-OH) group at the 2-position and an aldehyde (-CHO) group at the 1-position. The hydroxyl group can act as a proton donor and a hydrogen-bond donor site, while the aldehyde (or its imine derivative) serves as an acceptor. rsc.org This arrangement facilitates various photophysical processes that can be modulated by analyte binding, making it an ideal signaling subunit for a sensor.

The signaling mechanism of a fluorescent sensor dictates how the binding event is translated into a change in fluorescence. Sensors derived from the 2-hydroxy-1-naphthaldehyde framework operate through several key mechanisms:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor with a non-bonding electron pair (like a nitrogen or sulfur atom). In the 'off' state, upon excitation, an electron from the receptor is transferred to the fluorophore, quenching its fluorescence. When the receptor binds to a cation, the energy of the non-bonding orbital is lowered, preventing this electron transfer and 'turning on' the fluorescence. nih.govresearchgate.net

Intramolecular Charge Transfer (ICT): This occurs in molecules with electron-donating and electron-accepting parts. Upon excitation, electron density moves from the donor to the acceptor, and the resulting emission is sensitive to the local environment and binding events. The hydroxyl group of the naphthaldehyde moiety can act as a donor, and its coordination with a metal ion can significantly alter the ICT process, leading to a spectral shift.

Excited-State Intramolecular Proton Transfer (ESIPT): The ortho-hydroxy-imine structure of many naphthaldehyde-based Schiff bases allows for the transfer of the phenolic proton to the imine nitrogen in the excited state. This creates a transient keto-tautomer with a distinct, large Stokes-shifted emission. Analyte binding can either inhibit or enhance this process, leading to a ratiometric or turn-on/off response.

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Induced Fluorescence Enhancement (CIFE): In many sensors, the free ligand is weakly fluorescent due to rotations around single bonds that lead to non-radiative decay. Upon chelation to a metal ion, a rigid complex is formed. This increased rigidity restricts vibrations and rotations, blocking the non-radiative decay pathways and causing a significant enhancement in fluorescence intensity.

Chelation-Enhanced Quenching (CHEQ): Conversely, if the sensor binds to a paramagnetic metal ion, such as Cu²⁺ or Fe³⁺, the fluorescence can be quenched through energy or electron transfer from the excited fluorophore to the metal center.

Aggregation-Induced Emission (AIE): Some molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. This is due to the restriction of intramolecular motions in the aggregated state. A sensor can be designed where the analyte, such as the cyanide anion, induces aggregation of the sensor molecules, thereby turning on fluorescence. researchgate.net

The N,O-donor sites in Schiff bases derived from 2-hydroxy-1-naphthaldehyde make them excellent ligands for a variety of metal ions. This has led to the development of selective sensors for numerous environmentally and biologically important cations.

A colorimetric probe based on 2-hydroxy-1-naphthaldehyde was developed for the detection of Cu²⁺ and Ni²⁺, showing a distinct color change from colorless to yellow. researchgate.net Another Schiff base sensor demonstrated high selectivity for Fe³⁺, with fluorescence being quenched upon complexation. nih.gov Naphthaldehyde-pyridinehydrazone derivatives have been shown to act as 'turn-on' fluorescent sensors for Zn²⁺ in aqueous media. nih.gov Furthermore, researchers have successfully designed sensors capable of distinguishing between Cd²⁺ and Zn²⁺, which is often challenging due to their similar chemical properties. rsc.org The detection of toxic heavy metals like Hg²⁺ has also been achieved using naphthalimide-based probes that trigger a deprotection reaction upon binding. nih.gov

Table 1: Selected 2-Hydroxy-1-naphthaldehyde Based Fluorescent Sensors for Metal Ion Detection

| Analyte | Receptor/Probe Structure | Sensing Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Cu²⁺ | Schiff base of 2-hydroxy-1-naphthaldehyde and a hydrazine derivative | Colorimetric/Fluorescence Quenching (CHEQ) | 4.906 x 10⁻⁷ M | researchgate.net |

| Fe³⁺ | 1,8-naphthalimide Schiff base | Fluorescence Quenching (ICT blockage) | 0.8 µM | nih.gov |

| Zn²⁺ | Schiff base of 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide | Turn-on Fluorescence (PET) | Not Specified | nih.gov |

| Cd²⁺ | Naphthalimide-derived sensor with amide/di-2-picolylamine receptor | Turn-on Fluorescence | 2.35 x 10⁻¹⁰ M | rsc.org |

| Hg²⁺ | 1,8-naphthalimide-based probe with a deprotection trigger | Fluorescence Enhancement | 13 nM | nih.gov |

While cation sensing is more common for this class of compounds, sensors for anions have also been developed. The sensing strategy for anions often relies on different principles, such as hydrogen bonding interactions, deprotonation of the phenolic -OH group by basic anions, or analyte-induced chemical reactions.

A sensor for cyanide (CN⁻) was developed using 2-hydroxy-naphthaldeazine. researchgate.net The mechanism was attributed to a combination of hydrogen bonding and aggregation-induced emission (AIE), where the interaction with cyanide promoted molecular aggregation and a subsequent "turn-on" fluorescence response. researchgate.net Probes for fluoride (F⁻) have also been designed, often leveraging the high affinity of fluoride for silicon to trigger the cleavage of a Si-O bond, releasing a fluorescent naphthaldehyde derivative.

The detection of small, toxic molecules is a critical area of sensor development. 2-Hydroxy-1-naphthaldehyde has proven to be a valuable platform for creating sensors for species like hydrazine (N₂H₄) and hydrogen sulfide (H₂S).

Several chemosensors have been synthesized using 2-hydroxy-1-naphthaldehyde as the key fluorophore for detecting H₂S. rsc.org The primary mechanism involves the deprotonation of the hydroxyl group by H₂S, which forms a phenolate anion. rsc.org This alters the electronic distribution within the naphthalene ring, leading to distinct changes in color and fluorescence. rsc.org This simple yet effective mechanism allows for both visual and fluorometric detection of the toxic gas. rsc.org

Table 2: Selected 2-Hydroxy-1-naphthaldehyde Based Sensors for Anions and Toxic Species

| Analyte | Receptor/Probe Structure | Sensing Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| H₂S | 2-hydroxy naphthaldehyde aminophenol derivative | Deprotonation | Not Specified | rsc.org |

| CN⁻ | 2-Hydroxy-naphthaldeazine (HNA) | Hydrogen Bonding / AIE | 0.59 µM | researchgate.netsemanticscholar.org |

Sensing in Biological Systems (e.g., Biothiols, Live Cells)

The detection of biologically significant molecules is crucial for understanding cellular processes and diagnosing diseases. Fluorescent probes have become indispensable tools for this purpose due to their high sensitivity and ability to visualize analytes in living cells non-invasively mdpi.com. The naphthaldehyde scaffold, a core component of this compound, is a well-established fluorophore used in the design of such probes.

Probes incorporating naphthaldehyde derivatives have been successfully developed for the detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) scispace.comimrpress.com. These small molecules play vital roles in maintaining redox balance within biological systems, and their abnormal levels are linked to various diseases mdpi.comimrpress.com.

The general mechanism for these naphthaldehyde-based probes often involves a reaction between the aldehyde group and the thiol, leading to a change in the electronic properties of the fluorophore and a corresponding "turn-on" or ratiometric fluorescent response. This allows for the sensitive and selective detection of biothiols within the physiological pH range scispace.com.

Furthermore, the low cytotoxicity of these probes enables their use in living cells for imaging and monitoring the dynamics of biothiols scispace.comsemanticscholar.orgnih.gov. The propynyloxy group in this compound offers an additional functional handle. This alkyne moiety can be utilized for further modification or for anchoring the probe to specific cellular targets through click chemistry, enhancing its specificity and performance in complex biological environments.

Table 1: Examples of Naphthaldehyde-based Fluorescent Probes for Biothiol Detection

| Probe Characteristic | Description | Research Finding |

| Analyte | Cysteine (Cys), Glutathione (GSH), Homocysteine (Hcy) | Probes can be designed for selective or simultaneous detection of various biothiols. |

| Mechanism | Photoinduced Electron Transfer (PET) | The reaction with biothiols can trigger a fluorescence "turn-on" response. scispace.com |

| Key Feature | Large Stokes Shift | Some probes exhibit a large separation between excitation and emission wavelengths, minimizing self-quenching. scispace.com |

| Application | Live Cell Imaging | Successfully used for imaging thiols in living HeLa and other cell lines. scispace.comimrpress.com |

| Detection Limit | Micromolar to Nanomolar | High sensitivity allows for the detection of biothiols at biologically relevant concentrations. scispace.com |

Sequential Detection Strategies

Sequential detection, where a single probe can detect multiple analytes in a specific order, is an emerging area in sensor development rsc.org. This approach is advantageous for studying the interplay between different chemical species in biological or environmental systems rsc.org. A molecule like this compound, possessing two distinct reactive sites—the aldehyde and the alkyne—is an ideal candidate for the development of such sequential sensors.

For instance, the aldehyde group could first react with a specific analyte, triggering an initial optical response. The subsequent addition of a second analyte could then react with the alkyne group (e.g., via a click reaction), leading to a second, distinct change in the optical signal. This dual-functionality allows for the stepwise detection of different species with a single molecular probe. While specific sequential probes based on this compound are still under development, the concept has been demonstrated with other dual-site chemosensors rsc.org.

Colorimetric Sensor Development

Colorimetric sensors, which allow for the detection of analytes through a visible color change, are highly valued for their simplicity and the ability for "naked-eye" detection without the need for sophisticated instrumentation researchgate.net. The 2-hydroxy-1-naphthaldehyde scaffold, a close structural analog of this compound, has been effectively utilized in the creation of colorimetric probes for metal ions like copper (Cu²⁺) and nickel (Ni²⁺) researchgate.netdntb.gov.uaresearchgate.net.

These sensors typically operate through the coordination of the metal ion with the hydroxyl and aldehyde groups of the naphthaldehyde derivative, causing a distinct color change from colorless to yellow researchgate.net. This interaction alters the electronic structure of the molecule, shifting its absorption spectrum into the visible range. The development of quinoxaline-naphthaldehyde conjugates has also been explored for the colorimetric determination of copper ions mdpi.com. The underlying principle relies on the versatile coordination chemistry of the naphthaldehyde core. The presence of the propynyloxy group in this compound could be used to tune the electronic properties of the sensor or to immobilize it onto a solid support for practical applications.

Click Chemistry Applications

The terminal alkyne of the propynyloxy group makes this compound a valuable participant in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) acgpubs.orgchemie-brunschwig.ch. This reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in various scientific disciplines acgpubs.org.

Versatile Building Block in Organic Synthesis

The dual functionality of this compound, with its aldehyde and alkyne groups, makes it a highly versatile building block in organic synthesis nih.gov. The aldehyde can undergo traditional reactions such as Schiff base formation, Wittig reactions, and reductions, while the alkyne is available for cycloaddition reactions. This orthogonality allows for the stepwise construction of complex molecules. The CuAAC reaction, for example, can be used to attach the naphthaldehyde unit to other molecules containing an azide group, forming a stable triazole linkage acgpubs.orgnih.gov. This modular approach is central to the philosophy of click chemistry and has been widely applied in materials science and medicinal chemistry acgpubs.orgrsc.org.

Precursors for Drug Development

The naphthaldehyde moiety is a recognized pharmacophore, and its derivatives are explored in drug discovery. The compound this compound serves as a precursor in the synthesis of more complex pharmaceutical compounds lookchem.com. Its potential to form intricate molecules makes it a promising starting material for developing new drugs lookchem.com. For example, 2-hydroxy-1-naphthaldehyde has been used to modify existing drugs through condensation reactions to create new chemical entities with potentially enhanced or novel biological activities nih.gov. The propynyloxy group in this compound provides a modern avenue for drug modification and discovery, allowing for its conjugation to biomolecules or other drug fragments via click chemistry.

Dye Intermediates

Naphthaldehyde and its derivatives are important intermediates in the synthesis of various dyes asianpubs.org. The extended π-system of the naphthalene ring acts as a chromophore, contributing to the color of the final dye molecule. The aldehyde group can be transformed into other functional groups or used to connect the naphthaldehyde core to other aromatic systems, thereby tuning the absorption and emission properties of the dye. For instance, naphthaldehyde derivatives are used to create azo dyes and other functional dyes for various applications, including textile dyeing and advanced materials like dye-sensitized solar cells asianpubs.orgacs.orgresearchgate.netresearchgate.net. The presence of the alkyne group in this compound offers a convenient handle for incorporating this chromophoric unit into larger polymeric or molecular structures using click chemistry, enabling the rational design of novel dyestuffs with tailored properties.

Polymer Chemistry and Crosslinking (for bis-substituted analogs)

The field of polymer chemistry leverages specific functional groups to construct complex macromolecular architectures and to imbue materials with desired properties. The propargyl group, present in this compound as a propynyloxy ether, is of significant interest for polymer synthesis and modification. This terminal alkyne functionality is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Click chemistry reactions are characterized by their high efficiency, specificity, and tolerance of a wide range of functional groups, making them ideal for creating well-defined polymer networks. sigmaaldrich.com In the context of bis-substituted analogs, where a molecule might possess two or more propargyl groups, these functionalities can act as crosslinking points. When reacted with multi-azide functionalized polymers or molecules, a robust polymer network, such as a hydrogel, can be formed. cellulosechemtechnol.roacs.org This process involves the formation of stable triazole linkages. The kinetics and efficiency of this crosslinking can be controlled, allowing for the in-situ formation of gels, which is particularly useful in biomedical applications. cellulosechemtechnol.ro The combination of controlled polymerization techniques, like atom transfer radical polymerization (ATRP), with CuAAC allows for the synthesis of complex polymer structures, including star polymers and functional networks, from building blocks containing alkyne groups. sigmaaldrich.comacs.org

Medicinal Chemistry and Biological Activity (precursors for, or derivatives of, the compound)

The precursor to the title compound, 2-hydroxy-1-naphthaldehyde, is a versatile building block in the synthesis of a wide array of biologically active molecules. guidechem.comorientjchem.org It is particularly noted for its use in preparing Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These Schiff bases, derived from the condensation of 2-hydroxy-1-naphthaldehyde with various primary amines, have been extensively studied and are known to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov

The biological potential of these derivatives is often attributed to the planarity and electron-rich nature of the naphthalene ring system, combined with the coordinating ability of the imine nitrogen and the phenolic oxygen. This structural arrangement allows for effective interaction with biological targets.

Anticonvulsant Activities of Related Compounds

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a significant area of medicinal chemistry research. Naphthalene derivatives have emerged as a promising class of compounds in this pursuit. ekb.eg Studies have shown that various molecules incorporating a naphthalene ring exhibit significant anticonvulsant activity.

For instance, a series of 2-acetylnaphthalene derivatives have been designed and synthesized based on the structure of nafimidone, an (arylalkyl)imidazole anticonvulsant. nih.gov Several of these derivatives, particularly ester prodrugs of nafimidone alcohol, displayed potent activity in the maximal electroshock seizure (MES) model in both mice and rats. nih.gov Other research has explored acetylnaphthalene and substituted acetylnaphthalene derivatives, with some showing significant anticonvulsant effects in the subcutaneous pentylenetetrazole (scPTZ) test. thepharmajournal.comthepharmajournal.com Further studies on naphthalen-2-yl acetate (B1210297) derivatives identified compounds that significantly delayed the onset of strychnine-induced convulsions. nih.gov These findings underscore the importance of the naphthalene moiety as a key pharmacophore in the development of new anticonvulsant drugs. ekb.eg

Metal Chelates and Their Biological Efficacy

The biological activity of Schiff bases derived from 2-hydroxy-1-naphthaldehyde can be profoundly influenced by the formation of metal chelates. The imine nitrogen and the phenolic oxygen of these ligands provide excellent coordination sites for a variety of metal ions, leading to the formation of stable metal complexes. It is a widely observed phenomenon that the biological efficacy of these ligands is enhanced upon chelation. orientjchem.orgjchemlett.com This enhancement is often explained by theories such as Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its diffusion across the lipid membranes of microorganisms.

The metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have demonstrated potent and broad-spectrum antimicrobial activity. Numerous studies have shown that these complexes are often more effective than the uncomplexed Schiff base ligands against a range of pathogenic bacteria and fungi. orientjchem.orgekb.egresearchgate.net

For example, Fe(II), Ni(II), and Co(II) complexes of the Schiff base formed from 2-hydroxy-1-naphthaldehyde and 2-amino-3-methylpyridine were found to be effective against both Gram-positive (Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the fungi Aspergillus niger and Candida albicans. ekb.egresearchgate.net Similarly, Tin(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde with L-histidine and sulfamethazine also exhibited significant antibacterial and antifungal properties. researchgate.net The increased activity of the metal chelates is a consistent finding across many studies, highlighting their potential as novel antimicrobial agents. jchemlett.com

| Metal Ion(s) | Schiff Base Co-ligand | Tested Bacteria | Tested Fungi | Reference |

|---|---|---|---|---|

| Fe(II), Ni(II), Co(II) | 2-Amino-3-methylpyridine | Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, Klebsiella pneumoniae | Aspergillus niger, Candida albicans | ekb.egresearchgate.net |

| Cu(II), Zn(II), Co(II) | 4-Bromo aniline | Activity noted, specific strains not detailed in abstract. | Not specified | orientjchem.org |

| Sn(II) | L-Histidine, Sulfamethazine | Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis | Aspergillus niger, Aspergillus flavus, Alternaria solani | researchgate.net |

In addition to their antimicrobial properties, metal chelates of 2-hydroxy-1-naphthaldehyde derivatives have been investigated for their potential as anticancer agents. The antiproliferative activity of these compounds is often evaluated through in-vitro cytotoxicity studies against various cancer cell lines.

One study synthesized mononuclear Cu(II), Ni(II), and V(IV) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-methoxyethylamine. researchgate.net These complexes were tested for their inhibitory activity against the MKN-45 gastric cancer cell line. The results were promising, with the Ni(II) complex, in particular, demonstrating strong cytotoxic activity with an IC50 value of 6.654 ± 0.449 μg/mL. researchgate.net Other studies have also pointed to the anticancer potential of metal complexes of related Schiff bases. orientjchem.org The mechanism of action is often thought to involve the chelation of essential metal ions within the cell, leading to the disruption of cellular processes and inducing apoptosis. For instance, the cytotoxicity of certain iron chelators has been shown to be reversed by supplementing cells with iron, indicating that intracellular iron chelation is a key part of their antiproliferative effect. nih.gov

| Metal Complex | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Ni(II) Schiff base complex | MKN-45 (Gastric cancer) | 6.654 ± 0.449 μg/mL | researchgate.net |

| Cu(II) Schiff base complexes | β-glucuronidase inhibition (related to cancer) | Potent inhibition (IC50 = 3.0 ± 0.7 µM for most active) | nih.gov |

Applications in Advanced Organic Materials

Naphthalene and its derivatives are a significant class of compounds in the field of materials science, particularly for applications in organic electronics. Their rigid, planar, and π-conjugated structure endows them with favorable photophysical and electronic properties, such as high quantum yields, photostability, and charge-carrier mobility. nih.gov These characteristics make them excellent candidates for the construction of organic electronic devices. nih.govgatech.edu

Naphthalene derivatives are utilized as semiconductors in Organic Field-Effect Transistors (OFETs), as fluorescent materials in Organic Light-Emitting Diodes (OLEDs), and as electron acceptors in Organic Photovoltaics (OPVs). gatech.edunih.gov Specifically, they can serve as charge transport materials, improving the efficiency and lifespan of OLED devices, or as the light-emitting layer itself. oled-intermediates.com Research into derivatives of naphthalene diimide (NDI) has shown their potential to overcome limitations in electron affinity and to enable the creation of more complex and stable electronic architectures. gatech.edunih.gov The versatility in synthesizing a wide range of naphthalene derivatives allows for the fine-tuning of their electronic and optical properties to meet the demands of specific applications in advanced organic materials. gatech.eduoled-intermediates.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Propynyloxy)-1-naphthaldehyde, and how can reaction efficiency be improved?

- Methodological Answer : The compound is synthesized via a Williamson ether reaction between 2-hydroxy-1-naphthaldehyde and propargyl bromide. Key steps include:

- Base Activation : Use anhydrous K₂CO₃ in DMF to generate the oxyanion intermediate .

- Ultrasound-Assisted Heating : Sonication at 40°C for 30 minutes improves reaction efficiency, achieving 77% yield .

- Purification : Crystallize the product from cold ethanol to obtain colorless crystals .

Contradictions : Traditional methods (e.g., stirring without sonication) may require longer reaction times (2–12 hours) and result in lower yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the aldehyde proton (δ 10.92 ppm) and propargyl group signals (δ 4.96 ppm for OCH₂; δ 2.61 ppm for ≡C-H) .

- X-Ray Diffraction : Resolve crystal parameters (monoclinic P 1 space group, Z = 2) and bond angles (e.g., C10–C11≡C12 torsion angle = 68.16°) .

- IR Spectroscopy : Identify C≡C stretching (2117 cm⁻¹) and aldehyde C=O (1651 cm⁻¹) .

Q. How does steric hindrance from the propargyl group influence the compound's reactivity and applications?

- Methodological Answer : The propargyl group introduces steric constraints:

- Spatial Orientation : The C10–C11≡C12 moiety deviates from the naphthalene plane (displacements: 0.175–2.512 Å), limiting π-π stacking interactions .

- Reactivity : The aldehyde group remains accessible for condensation reactions (e.g., Schiff base formation) .

- Applications : Used in fluorescent chemosensors via click chemistry with azides .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, average error <2.4 kcal/mol) .

- Basis Sets : Use polarized triple-zeta sets (e.g., 6-311G**) for geometry optimization .

- Applications : Model charge transfer in chemosensor derivatives or regioselectivity in alkyne reactions .

Q. What metabolic pathways might degrade this compound in biological systems?

- Methodological Answer : While direct data on this compound is limited, analogous naphthaldehyde derivatives undergo:

Q. How do intermolecular interactions in the crystal lattice affect material properties?

- Methodological Answer : Analyze crystallographic

Q. What strategies resolve contradictions in reported synthetic yields or characterization data?

- Methodological Answer :

- Reproducibility : Standardize reaction conditions (e.g., sonication time, solvent purity) .

- Cross-Validation : Compare XRD, NMR, and elemental analysis (e.g., C%: calculated 79.98% vs. observed 79.74%) .

- Error Analysis : Investigate deviations in bond angles or impurity peaks in IR/NMR .

Applications in Advanced Research

Q. How is this compound utilized in designing fluorescent chemosensors?

- Methodological Answer :

- Click Chemistry : React the aldehyde with azide-functionalized glycine via CuAAC to create water-soluble sensors .

- Steric Tuning : Modify substituents (e.g., allyl vs. 4-vinylbenzyl) to adjust fluorescence quenching efficiency .

Q. What toxicological assessments are relevant for derivatives of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.